2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one
CAS No.: 1346446-83-0
Cat. No.: VC3403920
Molecular Formula: C7H7BrINO2
Molecular Weight: 343.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346446-83-0 |
|---|---|
| Molecular Formula | C7H7BrINO2 |
| Molecular Weight | 343.94 g/mol |
| IUPAC Name | 2-bromo-5-iodo-3-methoxy-1-methylpyridin-4-one |
| Standard InChI | InChI=1S/C7H7BrINO2/c1-10-3-4(9)5(11)6(12-2)7(10)8/h3H,1-2H3 |
| Standard InChI Key | BTQHMTPOFIPZTK-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=O)C(=C1Br)OC)I |
| Canonical SMILES | CN1C=C(C(=O)C(=C1Br)OC)I |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one contains a pyridinone ring with multiple functional groups: a bromine atom at position 2, an iodine atom at position 5, a methoxy group at position 3, and a methyl group on the nitrogen at position 1. The compound represents a heterocyclic aromatic structure with the 4(1H)-one indicating a ketone functionality at position 4. This structural arrangement creates a molecule with both electron-withdrawing (halogens) and electron-donating (methoxy) groups, influencing its reactivity and potential applications.
The molecular formula of 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one is C₇H₇BrINO₂. Based on the atomic weights of its constituent elements, the calculated molecular weight would be approximately 343.94 g/mol. This compound shares structural similarities with 5-Bromo-3-iodo-1-methylpyridin-2-one, which has a molecular weight of 313.92 g/mol .
Synthesis Approaches
Reaction Conditions and Challenges
The synthesis of halogenated pyridine derivatives often involves specific reaction conditions. For example, bromination typically requires N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent at elevated temperatures.
Table 1: Potential Reaction Conditions for Halogenation Steps
| Halogenation Step | Reagent | Solvent | Conditions | Expected Yield |
|---|---|---|---|---|
| Iodination | N-Iodosuccinimide (NIS) | CCl₄ or CH₂Cl₂ | 60-80°C, 4-6 h | 60-75% |
| Bromination | N-Bromosuccinimide (NBS) | CCl₄ | 40-60°C, AIBN catalyst | 65-80% |
Selective halogenation presents challenges due to the potential for multiple halogenation sites on the pyridine ring. Careful control of reaction conditions, temperature, and stoichiometry would be necessary to achieve the desired regioselectivity. The presence of directing groups, such as the methoxy substituent, would influence the position of halogenation.
| Activity | Mechanism | Potency Range | Target Systems |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | MIC: 15-125 μM | Gram-positive bacteria |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | IC₅₀: 10-50 μM | Macrophages, immune cells |
| Anticancer | Induction of apoptosis | IC₅₀: 15-25 μM | Various cancer cell lines |
It's important to note that these potential activities are inferred from similar compounds and would require experimental validation specifically for 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one.
Structure-Activity Relationships
Functional Group Contributions
The presence of both electron-withdrawing halogens and the electron-donating methoxy group creates an interesting electronic distribution that could facilitate specific interactions with biological targets.
Comparison with Similar Compounds
Comparing 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one with structurally related compounds provides insights into the potential impact of its unique substitution pattern:
Table 3: Structural Comparison with Related Compounds
The unique combination of substituents in 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one would likely result in distinct chemical reactivity and biological activity profiles compared to these related compounds.
Analytical Characterization
Spectroscopic Properties
For comprehensive characterization of 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one, various spectroscopic techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals for the methoxy protons (approximately 3.8-4.0 ppm), N-methyl protons (around 3.5-3.7 ppm), and the single aromatic proton at position 6 (likely around 7.5-8.0 ppm). The ¹³C NMR would display signals for all seven carbon atoms, with characteristic shifts for the carbonyl carbon and carbons bearing the halogen substituents.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would include the C=O stretch (approximately 1650-1680 cm⁻¹), C-O stretch of the methoxy group (1050-1150 cm⁻¹), and various bands associated with the pyridine ring vibrations.
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Mass Spectrometry: The molecular ion peak would appear at m/z 343.94, with characteristic isotope patterns due to the presence of bromine and iodine. Fragmentation patterns would likely include loss of methyl and methoxy groups.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of synthesized 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one. Based on the compound's predicted polarity and the properties of similar halogenated pyridines, suitable mobile phases for TLC would likely include mixtures of ethyl acetate and hexane or methanol and dichloromethane.
Applications in Chemical Research
As a Synthetic Intermediate
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one could serve as a valuable synthetic intermediate in organic chemistry due to its multiple reactive sites. The two halogen substituents provide opportunities for selective functionalization through various cross-coupling reactions:
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Suzuki-Miyaura coupling: Reaction with boronic acids/esters to introduce aryl or alkenyl groups.
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Sonogashira coupling: Reaction with terminal alkynes to introduce alkynyl groups.
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Buchwald-Hartwig amination: Introduction of amino groups through palladium-catalyzed coupling with amines.
These transformations could generate diverse libraries of compounds for medicinal chemistry and materials science applications.
Future Research Directions
Synthesis Optimization
Future research on 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one could focus on developing efficient and regioselective synthetic routes. This might include:
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Exploration of metal-catalyzed halogenation methods for improved selectivity
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Development of one-pot synthetic procedures to reduce the number of isolation and purification steps
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Investigation of green chemistry approaches to minimize the environmental impact of the synthesis
Biological Evaluation
Comprehensive biological screening of 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one would provide valuable insights into its potential applications. Suggested studies include:
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Antimicrobial testing against a panel of bacterial and fungal strains
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Evaluation of cytotoxicity against various cancer cell lines
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Assessment of enzyme inhibition properties, particularly against kinases and proteases
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In silico molecular docking studies to predict potential protein targets
Table 4: Proposed Biological Screening Protocol
| Assay Type | Target Systems | Measured Parameters | Expected Duration |
|---|---|---|---|
| Antimicrobial | Gram-positive and Gram-negative bacteria | Minimum inhibitory concentration (MIC) | 48-72 hours |
| Cytotoxicity | Cancer cell lines (HeLa, MCF-7, etc.) | IC₅₀, apoptosis markers | 3-5 days |
| Enzyme inhibition | Kinases, proteases | Inhibition constants (Ki) | 1-2 weeks |
| Anti-inflammatory | Macrophage cell lines | Cytokine levels, NF-κB activation | 1 week |
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